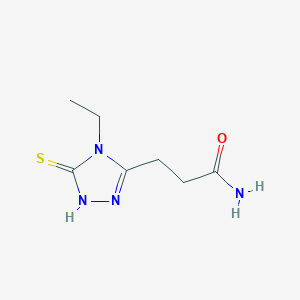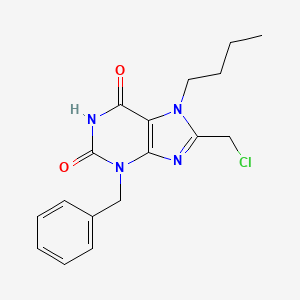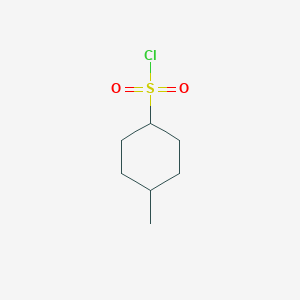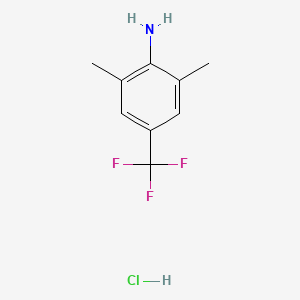![molecular formula C9H12ClN3O B6144665 2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride CAS No. 1955505-95-9](/img/structure/B6144665.png)
2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride (MFMPH) is an organic compound that has been used for a variety of scientific research applications. MFMPH is a colorless crystalline solid with a melting point of 124-125 °C and is soluble in water and ethanol. It is a derivative of pyrazole and is used as a building block in organic synthesis. MFMPH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride has been used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It has also been used for the synthesis of pyrazole derivatives, which have been studied for their potential applications in medicinal chemistry. This compound has been used in the synthesis of pyrazole derivatives that have been studied for their anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound has been used in the synthesis of pyrazole derivatives that have been studied for their potential applications in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain. Additionally, this compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, molecules that are involved in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound can inhibit COX-2 activity, which may lead to reduced inflammation and pain. Additionally, this compound has been shown to inhibit 5-LOX activity, which may lead to reduced inflammation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride has several advantages for laboratory experiments. It is a colorless crystalline solid that is soluble in water and ethanol, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized from readily available starting materials. However, there are some limitations to using this compound for laboratory experiments. It is not very stable and has a relatively low melting point, which can make it difficult to purify. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride. One potential direction is the development of new derivatives of this compound with improved stability and solubility. This could make this compound more suitable for use in laboratory experiments. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound and its derivatives. This could include studies on the effects of this compound and its derivatives on inflammation and pain in humans. Finally, further research could be conducted to investigate the mechanisms of action of this compound and its derivatives. This could lead to a better understanding of how this compound and its derivatives work and could potentially lead to the development of new therapeutic agents.
Méthodes De Synthèse
2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride can be synthesized from 5-methylfuran-2-carbaldehyde and ethyl pyrazole-3-carboxylate in two steps. The first step involves the reaction of 5-methylfuran-2-carbaldehyde with ethyl pyrazole-3-carboxylate in the presence of piperidine to form 2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazole-3-imine. The second step involves the reaction of 2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazole-3-imine with hydrochloric acid to form this compound.
Propriétés
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12;/h2-5H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHJJPHZZXKIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251924-16-9 |
Source


|
| Record name | 1H-Pyrazol-5-amine, 1-[(5-methyl-2-furanyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)


![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)

![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)
![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)


